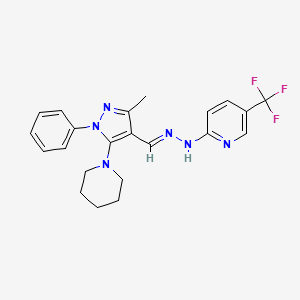

![molecular formula C10H6FN3O B2508662 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-90-4](/img/structure/B2508662.png)

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a biologically active molecule . It has been studied both theoretically and experimentally . This compound has been evaluated as a new inhibitor of hepatitis B .

Synthesis Analysis

A method for the synthesis of “8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed . The title compound was crystallized from acetonitrile .Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .Physical And Chemical Properties Analysis

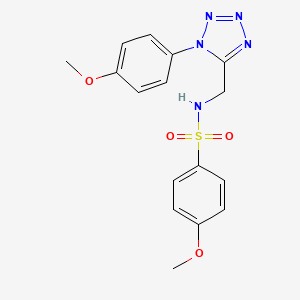

The methoxy group was slightly non-coplanar to the aromatic cycle (the C25-O2-C24-C23 torsion angle was 8.7 (7)°) despite the essential repulsion between hydrogen atoms of the methyl group and cyclic atoms .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Hepatitis B Virus Inhibition : A study detailed the synthesis of a specific derivative of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one and evaluated its inhibitory activity against Hepatitis B virus (HBV). This compound demonstrated nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).

Efficient Synthesis Methodology : Another research focused on developing an efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. The study emphasized the ecological method used for the key compound isothiocyanate, replacing a potential air pollutant (thiophosgene) (Barone & Catalfo, 2017).

Pd-Catalyzed Synthesis of Core Structures : Another paper reported the synthesis of various core structures including pyrimido[4,5-b] and [5,4-b]indoles using Pd-catalyzed amidation and cyclizations (Kumar, Rao, & Nagarajan, 2012).

Pharmaceutical and Biological Research

Anticancer Activity : A study synthesized novel coumarins with pyrimidine, pyrazole, and pyrimido[5,4-b]indole moieties and screened them for anticancer activity. One derivative showed significant activity against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antiviral Activity : Research on sugar-modified pyrimido[4,5-b]indole nucleosides showed that some derivatives exhibited notable anti-HCV and anti-dengue activities (Konč et al., 2017).

Antibacterial and Anticancer Effects : A novel series of indol-5,8-pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for antibacterial and anticancer activities. Some showed effective antibacterial activity against tested pathogens and cytotoxicity against various cancer cell lines (Venkatesh, Bodke, & AdityaRaoS, 2020).

properties

IUPAC Name |

8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRIZGSAMDNDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)